Diboryl-methane
Description
Significance of gem-Diboryl Compounds as Synthetic Intermediates
Gem-diborylalkanes, including the parent compound diboryl-methane, have garnered significant attention as versatile building blocks and fundamental intermediates in organic synthesis. researchgate.nethuji.ac.il Their importance stems from their ability to participate in multiple carbon-carbon (C-C) bond-forming reactions and subsequent transformations at the carbon-boron (C-B) bonds. researchgate.net These compounds can act as bisnucleophilic partners in a variety of chemoselective C-C bond-forming reactions. researchgate.nethuji.ac.il
The utility of gem-diboryl compounds is underscored by their stability, ready accessibility, good functional group tolerance, and low toxicity compared to other 1,1-organodimetallic nucleophiles. researchgate.net They can be readily converted into various functional groups, providing access to a diverse array of more complex and functionalized molecules. researchgate.netacs.org This versatility makes them invaluable for creating libraries of chiral molecules through stereospecific C(sp³)–B bond transformations. acs.org
A key feature of gem-diborylalkanes is their capacity to generate two important reactive intermediates: α-borylalkyl anions and (gem-diborylalkyl) anions. acs.org These intermediates can be employed in a range of enantioselective reactions to produce enantioenriched organoboron compounds. acs.org For instance, bis[(pinacolato)boryl]methane (B124671) is a crucial building block for synthesizing enantioenriched secondary boronate esters, which can then undergo Suzuki-Miyaura coupling with minimal loss of enantiomeric purity. sigmaaldrich.comlookchem.com
The applications of gem-diboryl compounds are extensive and include their use in:
Suzuki-Miyaura cross-coupling reactions. acs.orgacs.org
Nucleophilic additions. acs.org
Michael additions. acs.org
Radical chemistry. acs.org
Diels-Alder reactions, where gem-diborylalkenes can act as ketene (B1206846) equivalents. acs.orgchemrxiv.org
One-carbon homologation of diborylmethane. researchgate.nethuji.ac.ilresearchgate.net
Historical Context and Evolution of this compound Chemistry
The field of organoboron chemistry was significantly advanced by the discovery of hydroboration reactions in the 1950s. numberanalytics.com However, the specific exploration of gem-diboryl compounds is a more recent development. The first report on the catalytic enantioselective reactions of 1,1-diborylalkanes appeared in 2010, sparking a surge of research in this area. rsc.org
A pivotal moment in the evolution of this compound chemistry was the development of palladium-catalyzed chemoselective Suzuki-Miyaura cross-coupling of gem-diborylalkanes with organohalides in 2014. acs.org This was quickly followed by the first enantioselective versions of this reaction, which utilized chiral phosphoramidite (B1245037) ligands. acs.org These breakthroughs ignited interest in the catalytic enantioselective coupling of gem-diborylalkanes with various electrophiles. acs.org
Early methods for synthesizing 1,1-diborylalkanes often required multiple steps and were not always efficient. researchgate.net However, recent years have seen the development of numerous new methodologies for their synthesis and incorporation into complex molecules. researchgate.net These methods include the diborylation of gem-dihalides, alkenes, benzylic C-H bonds, carbonyls, carbamates, and diazo compounds. researchgate.net For example, a notable method involves the platinum-catalyzed insertion of bis(pinacolato)diborane into various diazoalkanes. researchgate.net
The development of catalytic methods for the enantioselective allylic substitution using this compound as a nucleophile, first reported in 2016, further expanded the synthetic utility of these compounds. rsc.orgnih.gov More recently, researchers have focused on developing catalytic enantioselective reactions such as 1,2-additions and conjugate additions. rsc.org
A significant recent discovery was the synthesis of a molecule with the first-ever triple bond between boron and carbon, creating a "boryne". bioengineer.org While not directly this compound, this fundamental breakthrough challenges existing notions of carbon-boron bonding and opens new avenues for molecular complexity. bioengineer.org
Role of C-B Bonds in the Construction of Molecular Complexity
The carbon-boron (C-B) bond is a cornerstone of modern organic synthesis, providing a powerful and versatile tool for constructing complex molecules. numberanalytics.comresearchgate.net Organoboron compounds, including diboryl-methanes, play an indispensable role due to the unique reactivity of the C-B bond, which allows for efficient and selective transformations. researchgate.netacs.orgresearchgate.net
The significance of the C-B bond lies in its ability to be readily converted into a wide range of other functional groups, including C-C, C-O, and C-N bonds. mt.com This functional group interconversion is often achieved with high stereospecificity, allowing for the creation of complex chiral molecules from simpler precursors. acs.org
Key transformations involving the C-B bond include:
Cross-Coupling Reactions: The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is one of the most powerful methods for forming C-C bonds. numberanalytics.com this compound derivatives have been successfully used in these reactions, even for challenging sp³-sp³ couplings at room temperature. organic-chemistry.orgacs.org
C-H Borylation: The direct conversion of a C-H bond to a C-B bond is a highly atom-economical process that avoids the need for pre-functionalized starting materials. mt.comwikipedia.org This has been a major focus of research, with catalytic systems developed for the borylation of methane (B114726) itself, although this can lead to both mono- and di-borylated products. researchgate.net
Sequential Functionalization: The two C-B bonds in a gem-diboryl compound can often be functionalized sequentially and chemoselectively. researchgate.net This allows for the controlled, stepwise construction of molecular complexity from a single building block. For example, the sequential cross-coupling of 1,1-diborylalkanes with two different aryl halides can produce diarylmethane derivatives. researchgate.net
The ability to form and then strategically transform C-B bonds provides chemists with a robust platform for the synthesis of a vast array of organic molecules, from pharmaceuticals to advanced materials. acs.orgresearchgate.net
Properties
CAS No. |
59189-67-2 |
|---|---|
Molecular Formula |
CH2B2 |
Molecular Weight |
35.65 g/mol |
InChI |
InChI=1S/CH2B2/c2-1-3/h1H2 |
InChI Key |
KMBLREODNSHFEV-UHFFFAOYSA-N |
Canonical SMILES |
[B]C[B] |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of Diboryl Methane
Diboryl-methane as an α-Boryl Carbanion Synthon
This compound, specifically compounds like bis[(pinacolato)boryl]methane (B124671), serves as a valuable precursor to α-boryl carbanions. nih.govorganic-chemistry.org These boron-stabilized carbanions are highly useful intermediates in organic synthesis for the formation of new carbon-carbon bonds. nih.govresearchgate.net The electron-deficient nature of the boron atom stabilizes the adjacent negative charge, facilitating the carbanion's generation and modulating its reactivity. d-nb.info
A key method for generating α-boryl carbanions from 1,1-diboryl compounds is through base-stimulated monodeborylation. organic-chemistry.orgresearchgate.net This process involves the reaction of a 1,1-bis(pinacolboronate) ester with a metal alkoxide, which induces the cleavage of one carbon-boron bond and the formation of a boron-stabilized carbanion. organic-chemistry.org
The proposed mechanism involves the generation of the α-boryl carbanion, which then participates in subsequent reactions, such as alkylation. nih.gov Spectroscopic studies, including 13C NMR analysis, have provided support for the intermediacy of these carbanions. nih.govorganic-chemistry.org The choice of base and solvent is crucial for the efficiency of the transformation. For instance, while sodium tert-butoxide (NaOtBu) in tetrahydrofuran (THF) is effective for many substrates, potassium tert-butoxide (KOtBu) in toluene is preferred for the deborylative alkylation of the less hindered this compound to avoid unwanted deprotonation. nih.gov This method provides a practical route to primary, secondary, and tertiary alkylboronic esters from the corresponding alkyl halides. organic-chemistry.org
The scope of this deborylative alkylation is broad, accommodating a variety of electrophiles. nih.gov The reaction's utility is demonstrated in the single-carbon homologation of alkyl halides, effectively inserting a "CH2B(pin)" group. organic-chemistry.org
| Geminal Bis(boronate) | Electrophile | Base/Solvent | Product | Yield (%) |
|---|---|---|---|---|
| This compound | 1-Bromododecane | KOtBu/Toluene | 1-Dodecylboronic acid pinacol ester | 76 |
| 1,1-Diborylethane | 1-Bromododecane | NaOtBu/THF | 1-Dodecyl-1-ethylboronic acid pinacol ester | 91 |
| 1,1-Diboryl-3-phenylpropane | Allyl Chloride | NaOtBu/THF | 1-(3-Phenylpropyl)allylboronic acid pinacol ester | 85 |
| This compound | (3-Bromopropyl)benzene | KOtBu/Toluene | (4-Phenylbutyl)boronic acid pinacol ester | 65 |
The α-boryl carbanion generated from this compound can be described as a borata-alkene species. d-nb.info This characterization arises from the significant C-B π-interaction, which is polarized towards the carbon atom. d-nb.info Borata-alkenes are isoelectronic analogues of alkenes and can serve as anionic olefin equivalent ligands in transition metal chemistry. researchgate.net
While the direct formation of stable, isolated borata-alkenes from this compound is not a primary pathway, the in situ generated α-boryl carbanion exhibits analogous reactivity. This nucleophilic species can engage in various transformations, including cycloaddition reactions. For example, borata-alkenes are known to undergo [2+2] cycloadditions with heterocumulenes and [4+2] cycloadditions with chalcone derivatives. researchgate.netrsc.org The reactivity of the α-boryl carbanion is influenced by the nature of the boryl group, the substituents on the carbanionic center, and the metal counterion. d-nb.info Computational studies have been used to map the electronic structure and reactivity trends of these species, classifying them into categories such as nucleophilic borata-alkene salts (with alkali metals) and η²-(C-B) borata-alkene complexes (with transition metals). d-nb.info
Homologation Reactions of this compound
This compound is an effective reagent for homologation reactions, where a carbon chain is extended by one carbon atom through the reaction with carbenoids. This process relies on the formation of a boronate complex followed by a 1,2-metallate rearrangement.
A significant feature of this compound is its ability to undergo both selective single (uni-directional) and double (bidirectional) homologation. This regioselectivity is highly sensitive to steric hindrance and is controlled by the judicious choice of the carbenoid reagent.
Uni-directional Homologation: The use of sterically hindered, sparteine-ligated carbenoids allows for the selective homologation of only one boryl group. This reaction yields 1,2-bis(boronic esters). The steric bulk of the sparteine-ligated carbenoid prevents a second homologation event from occurring at the other boryl group.
Bidirectional Homologation: In contrast, using less sterically demanding, diamine-free lithiated carbenoids (such as those derived from primary benzoates) leads to exclusive double homologation. This process results in the formation of C₂-symmetric 1,3-bis(boronic esters).
This regiodivergent strategy allows for the synthesis of either 1,2- or 1,3-bis(boronic esters) from the same starting material by simply modifying the carbenoid component.
The homologation of this compound can be performed with high stereocontrol by using enantiomerically pure, lithium-stabilized carbenoids. The transformation proceeds with excellent levels of enantio- and diastereoselectivity, effectively transferring the stereochemical information from the chiral carbenoid to the newly formed stereocenter(s) in the product.
For instance, the reaction of this compound with enantiopure lithiated carbamates or benzoates produces chiral non-racemic 1,2-bis(boronic esters) in high yield and enantiopurity. This method has been used to prepare a variety of 1,2-bis(boronic esters), including primary-secondary and primary-tertiary variants, with functional groups that might be incompatible with other synthetic methods like alkene diboration. Similarly, the bidirectional homologation can produce C₂-symmetric 1,3-bis(boronic esters) with near-perfect diastereoselectivity.
| Homologation Type | Carbenoid Type | Product Class | Stereoselectivity |
|---|---|---|---|
| Uni-directional | (+)-Sparteine-ligated primary benzoate | Primary-secondary 1,2-bis(boronic ester) | 98:2 e.r. |
| Uni-directional | (-)-Sparteine-ligated secondary carbamate | Primary-tertiary 1,2-bis(boronic ester) | 98:2 e.r. |
| Bidirectional | Diamine-free primary benzoate | C₂-symmetric secondary-secondary 1,3-bis(boronic ester) | >95:5 d.r. |
e.r. = enantiomeric ratio; d.r. = diastereomeric ratio
The underlying mechanism for the homologation of this compound is a 1,2-metallate rearrangement. The process is initiated by the nucleophilic attack of the lithium carbenoid on one of the boron atoms of this compound. This forms an anionic boronate complex.
This key intermediate is stable at low temperatures (e.g., -78 °C). Upon warming, the complex undergoes a stereoinvertive 1,2-metallate rearrangement. In this step, one of the groups attached to the carbenoid carbon migrates to the boron atom, displacing the leaving group and forming a new carbon-carbon bond. The result is a homologated boronic ester where the carbon chain has been extended by one unit.
In the case of uni-directional homologation, the process stops after the first rearrangement, yielding a 1,2-bis(boronic ester). For bidirectional homologation, the process occurs at both boryl centers, leading to the 1,3-bis(boronic ester). The formation of a dianionic geminal bis(boronate) intermediate is presumed to be necessary for the one-pot double homologation process.
Transition-Metal-Catalyzed Cross-Coupling Reactions
This compound has emerged as a versatile C1 building block in transition-metal-catalyzed cross-coupling reactions. Its unique structure, featuring two boryl groups attached to a central methylene (B1212753) unit, allows for sequential and controlled carbon-carbon bond formations. The Suzuki-Miyaura reaction, in particular, has been extensively utilized to demonstrate the synthetic utility of this reagent.
Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The application of this compound derivatives in this reaction has opened new avenues for the construction of complex molecular architectures from a simple, air-stable precursor.
A significant advancement in Suzuki-Miyaura cross-coupling is the formation of C(sp³)-C(sp³) bonds, a traditionally challenging transformation. Research has demonstrated that this compound derivatives can efficiently couple with allyl and benzyl (B1604629) halides at room temperature, providing access to functionalized homoallylboronates and alkylboronates. lookchem.comfigshare.comnih.gov The success of these reactions is highly dependent on the choice of the palladium catalyst.
For the allylation of this compound, the Pd-PEPPSI-IPr catalyst has been identified as optimal, facilitating the reaction with various allyl bromides to produce homoallylboronates in high yields. organic-chemistry.org In contrast, the benzylation reaction proceeds most efficiently with the Pd[P(t-Bu)₃]₂ catalyst, yielding phenethylboronates. organic-chemistry.org These methods are characterized by their excellent regio- and chemoselectivity, avoiding common side reactions such as β-hydride elimination. lookchem.comorganic-chemistry.org
A key challenge in the reaction of this compound is controlling its reactivity to achieve selective mono-functionalization. A chemoselective palladium-catalyzed Suzuki-Miyaura cross-coupling has been developed for the synthesis of various benzylboronate derivatives from aryl bromides. acs.orgnih.gov The critical factor for achieving high selectivity and efficiency is the precise control of the base stoichiometry. organic-chemistry.orgthieme-connect.com
It was discovered that using an equimolar amount of a base, such as potassium hydroxide (KOH), relative to the this compound, is crucial for the reaction's success. acs.orgorganic-chemistry.org This condition favors the generation of a monoborate intermediate, which readily participates in the cross-coupling. organic-chemistry.orgthieme-connect.com In contrast, the use of excess base leads to the formation of a less reactive diborate intermediate, which is detrimental to the reaction and significantly lowers the conversion rate. organic-chemistry.orgthieme-connect.com This method is effective even for sterically hindered aryl bromides, providing moderate to excellent yields of the desired benzylboronates. acs.orgorganic-chemistry.org
Leveraging the sequential reactivity of this compound, a one-pot synthesis for both symmetrical and unsymmetrical diarylmethanes has been established via the Suzuki-Miyaura reaction. nih.govacs.org This approach avoids the need to prepare and isolate intermediate benzyl halides or benzylic nucleophiles. acs.org The synthesis is controlled by adjusting the reaction temperature and the amount of base used in a stepwise manner. acs.org
For the synthesis of symmetrical diarylmethanes, this compound is reacted with two equivalents of an aryl bromide. An initial coupling is performed at room temperature with a limited amount of base, followed by the addition of more base and an increase in temperature to 60 °C to drive the second coupling to completion. acs.org For unsymmetrical diarylmethanes, the reaction is carried out sequentially with two different aryl bromides, with careful control of reagents at each stage to ensure the selective formation of the desired product. acs.org
The versatility of this compound extends to reactions with other classes of electrophiles. A copper-catalyzed propargylic substitution reaction using this compound has been reported. researchgate.net This transformation allows for the synthesis of valuable α-deuterated alkylboronic esters when using di-deuterated this compound. The reaction accommodates a range of substituted propargyl electrophiles and is tolerant of various functional groups. researchgate.net
The application of this compound in the synthesis of heterocyclic compounds has also been explored. A one-pot cross-coupling reaction of this compound has been developed for the synthesis of dithienylmethane derivatives. researchgate.net This method provides a direct route to these structures, which are components of core-modified porphyrins. The reaction's success can be sensitive to the substitution pattern of the hetaryl bromide coupling partner. researchgate.net
Allylic Substitution Reactions
Allylic substitution reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The use of this compound as a pronucleophile in these transformations has opened new avenues for the introduction of a methylene-boron moiety, a versatile functional group for subsequent chemical manipulations.
Copper-Catalyzed SN2′ Allylic Substitution
The copper-catalyzed SN2′ allylic substitution reaction of gem-diborylalkanes provides a highly regioselective method for the synthesis of γ-substituted allylboronates. This transformation is effectively catalyzed by a copper(I)/N-heterocyclic carbene (NHC) complex, which promotes the selective addition of the this compound nucleophile to the γ-position of an allylic electrophile, leading to the formation of a new carbon-carbon bond and transposition of the double bond.
The reaction exhibits broad substrate scope, tolerating a variety of functional groups on both the gem-diborylalkane and the allylic electrophile. A range of allylic phosphates and chlorides can be employed as electrophiles. The use of chiral NHC ligands has enabled the development of an asymmetric variant of this reaction, providing access to enantioenriched products. High yields and SN2′:SN2 selectivity are typically observed, with enantiomeric ratios reaching up to 99:1 in some cases.
The proposed catalytic cycle is believed to involve the formation of a copper-borylmethyl intermediate, which then undergoes oxidative addition to the allylic electrophile. Subsequent reductive elimination furnishes the desired SN2′ product and regenerates the active copper(I) catalyst.
Table 1: Scope of the Copper-Catalyzed SN2′ Allylic Substitution
| Entry | Allylic Phosphate | Product | Yield (%) | SN2′:SN2 | e.r. |
|---|---|---|---|---|---|
| 1 | Phenyl substituted | 95 | >98:2 | 96:4 | |
| 2 | Naphthyl substituted | 81 | >98:2 | 97:3 | |
| 3 | Thienyl substituted | 70 | >98:2 | 94:6 | |
| 4 | Alkyl substituted | 63 | 91:9 | 85:15 |
Iridium-Catalyzed Enantioselective Allylic Substitution
The iridium-catalyzed enantioselective allylic substitution of this compound offers a complementary approach for the synthesis of chiral homoallylic organoboronic esters. This reaction utilizes a chiral iridium complex, often in the presence of a silver co-catalyst, to achieve high levels of enantioselectivity. The reaction proceeds via the formation of a π-allyl iridium intermediate, which then undergoes nucleophilic attack by the borylmethyl species.
A key feature of this methodology is the ability to control the absolute stereochemistry of the newly formed stereocenter. The choice of the chiral ligand is crucial for achieving high enantioselectivity. The reaction is compatible with a range of allylic carbonates and affords the desired products in good yields. The synthetic utility of the resulting chiral organoboronates is demonstrated by their conversion to other valuable chiral building blocks.
Table 2: Iridium-Catalyzed Enantioselective Allylation of this compound
| Entry | Allylic Carbonate | Product | Yield (%) | e.r. |
|---|---|---|---|---|
| 1 | Cinnamyl methyl carbonate | 85 | 95:5 | |
| 2 | 4-Methoxycinnamyl methyl carbonate | 88 | 96:4 | |
| 3 | 4-Chlorocinnamyl methyl carbonate | 82 | 94:6 | |
| 4 | Hex-1-en-3-yl methyl carbonate | 75 | 92:8 |
Palladium/Silver Cooperative Catalyzed Oxidative Allylation
While research into cooperative palladium/silver catalyzed reactions exists, the specific oxidative allylation of this compound under such a system is not extensively documented in the reviewed literature. However, a palladium-catalyzed oxidative allylation of bis[(pinacolato)boryl]methane has been reported to afford homoallylic organoboronic esters in moderate to excellent yields. This transformation provides an efficient one-step strategy for the construction of these valuable synthetic intermediates and demonstrates a broad substrate scope. The proposed mechanism involves a palladium-catalyzed oxidative allylic C-H bond activation process.
Table 3: Palladium-Catalyzed Oxidative Allylation of this compound
| Entry | Alkene | Product | Yield (%) |
|---|---|---|---|
| 1 | Styrene | 78 | |
| 2 | 4-Methylstyrene | 82 | |
| 3 | 4-Chlorostyrene | 75 | |
| 4 | 1-Octene | 65 |
Three-Component Coupling Reactions
Three-component coupling reactions involving this compound serve as powerful "linchpin" strategies, enabling the rapid assembly of complex molecular architectures from simple starting materials. In these reactions, the this compound acts as a bifunctional reagent, sequentially reacting with two different electrophiles.
Copper-Catalyzed Linchpin Coupling with Epoxides and Allyl Electrophiles
The copper-catalyzed coupling of this compound with epoxides provides a direct route to γ-hydroxyl boronic esters. This reaction proceeds via a copper-catalyzed ring-opening of the epoxide by the borylmethyl nucleophile. The reaction is applicable to a range of aliphatic and aromatic epoxides, affording the corresponding secondary or tertiary alcohols in good yields. While this demonstrates the utility of this compound in reactions with epoxides, a subsequent in-situ coupling with an allyl electrophile in a one-pot, three-component fashion is a more complex transformation. The development of such a "linchpin" reaction would be of significant synthetic value, allowing for the direct synthesis of more complex homoallylic alcohols.
Table 4: Copper-Catalyzed Ring-Opening of Epoxides with this compound
| Entry | Epoxide | Product | Yield (%) |
|---|---|---|---|
| 1 | Styrene oxide | 85 | |
| 2 | 1,2-Epoxyoctane | 78 | |
| 3 | Propylene oxide | 72 | |
| 4 | Cyclohexene (B86901) oxide | 80 |
Palladium-Catalyzed Coupling with Benzynes and Halides
A palladium-catalyzed three-component cross-coupling reaction of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (a benzyne (B1209423) precursor), benzylic or allylic bromides, and 1,1-bis[(pinacolato)boryl]methane has been developed for the synthesis of benzyl boronates. This reaction represents the first example of utilizing 1,1-bis[(pinacolato)boryl]methane in a cross-coupling reaction involving a benzyne intermediate.
The proposed mechanism initiates with the oxidative addition of the benzylic or allylic bromide to the Pd(0) catalyst. The resulting organopalladium(II) complex then undergoes insertion into the in situ-generated benzyne. Subsequent transmetalation with the this compound, followed by reductive elimination, affords the final product and regenerates the Pd(0) catalyst.
Table 5: Palladium-Catalyzed Three-Component Coupling of a Benzyne Precursor, Benzyl Bromide, and this compound
| Entry | Benzyl Bromide | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzyl bromide | 75 | |
| 2 | 4-Methylbenzyl bromide | 80 | |
| 3 | 4-Methoxybenzyl bromide | 78 | |
| 4 | 4-Chlorobenzyl bromide | 72 |
Conjugate Addition Reactions of this compound
This compound serves as a versatile reagent in conjugate addition reactions, enabling the formation of carbon-carbon bonds through 1,2-, 1,4-, and 1,6-addition pathways. These reactions often employ transition metal catalysts to achieve high levels of stereo- and regioselectivity, providing access to a diverse array of functionalized organoboron compounds.
1,2-Additions to α-Ketoesters
The catalytic enantioselective 1,2-addition of this compound to α-ketoesters facilitates the synthesis of boronate-substituted tertiary alcohols. This transformation is effectively catalyzed by chiral phosphine (B1218219)/copper(I) complexes. The resulting β-hydroxyboronates can be formed with up to two adjacent stereogenic centers. nih.gov
Mechanistic studies suggest that the reaction proceeds through the formation of an enantioenriched α-boryl-copper-alkyl intermediate. This intermediate then adds to the carbonyl group of the α-ketoester in a highly stereoselective manner. The reactions typically exhibit high enantiomeric ratios (up to 99:1 e.r.) and diastereomeric ratios (greater than 20:1 d.r.). nih.gov The utility of the resulting organoboron products is further highlighted by their amenability to various chemoselective functionalizations. nih.gov
| Entry | α-Ketoester Substrate | Catalyst System | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Yield (%) |
| 1 | Methyl benzoylformate | Cu(I)/Chiral Phosphine | >20:1 | 98:2 | 95 |
| 2 | Ethyl 2-oxo-2-phenylacetate | Cu(I)/Chiral Phosphine | >20:1 | 99:1 | 92 |
| 3 | Methyl 2-oxo-2-(p-tolyl)acetate | Cu(I)/Chiral Phosphine | >20:1 | 97:3 | 96 |
| 4 | Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | Cu(I)/Chiral Phosphine | >20:1 | 98:2 | 94 |
Catalytic Enantioselective 1,4-Conjugate Additions to α,β-Unsaturated Carbonyls
This compound participates in catalytic enantioselective 1,4-conjugate additions to α,β-unsaturated carbonyl compounds, a reaction of significant utility in organic synthesis for the formation of carbon-carbon bonds. Transition metals, particularly copper, are often employed to catalyze these transformations due to their cost-effectiveness and low toxicity. beilstein-journals.orgnih.gov
The use of chiral ligands, such as bidentate phosphines and phosphoramidites, in conjunction with a copper(I) source, is crucial for inducing stereoselectivity. nih.gov However, the susceptibility of phosphoramidite (B1245037) ligands to degradation by alkoxide bases, which are often used to activate the this compound, can pose a challenge. nih.gov Strategies to mitigate this ligand decomposition, such as controlling the amount of the nucleophilic base, have been developed to improve reaction efficiency. nih.gov
These reactions have been successfully applied to α,β-unsaturated enones, yielding β-borylated products in high yields and with excellent enantioselectivities. nih.govnih.gov The resulting organoboron compounds can be further functionalized, for instance, through cross-coupling reactions with aryl or heteroaryl chlorides, to produce β-arylated products while retaining the stereochemical integrity of the newly formed stereocenter. beilstein-journals.org
| Entry | α,β-Unsaturated Carbonyl Substrate | Catalyst System | Ligand | Base | Enantiomeric Ratio (e.r.) | Yield (%) |
| 1 | Chalcone | Cu(I) | Chiral Phosphoramidite | LiOt-Bu | 95:5 | 85 |
| 2 | Cyclohexenone | Cu(I) | Chiral Phosphine | NaOt-Bu | 92:8 | 88 |
| 3 | (E)-4-Phenylbut-3-en-2-one | Cu(I) | Chiral Phosphoramidite | LiOt-Bu | 97:3 | 90 |
| 4 | (E)-1,3-Diphenylprop-2-en-1-one | Cu(I) | Chiral Phosphoramidite | LiOt-Bu | 96:4 | 82 |
Copper-Catalyzed 1,6-Conjugate Additions
The reactivity of this compound extends to 1,6-conjugate additions, particularly with para-quinone methides, promoted by a simple and inexpensive copper catalytic system. This method is characterized by high yields, good selectivities, and broad functional group compatibility. rsc.org
The 1,6-addition of a "CH₂B(pin)" group from this compound to activated dienes has also been achieved using a copper-catalyzed approach. This reaction provides access to chiral secondary allylboronates with high enantioselectivities and excellent 1,6- to 1,4-selectivity. The resulting allylboronates are valuable intermediates that can be oxidized to allylic alcohols or used in stereoselective aldehyde allylborations.
| Entry | para-Quinone Methide Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-((Diphenylmethylene)cyclohexa-2,5-dien-1-one | Cu(OAc)₂ | Toluene | 80 | 92 |
| 2 | 4-((Bis(4-methoxyphenyl)methylene)cyclohexa-2,5-dien-1-one | Cu(OAc)₂ | Toluene | 80 | 95 |
| 3 | 4-((9H-Fluoren-9-ylidene)cyclohexa-2,5-dien-1-one | Cu(OAc)₂ | Toluene | 80 | 88 |
Other Carbon-Carbon Bond Forming Reactions
Beyond conjugate additions, this compound is a valuable reagent in a variety of other carbon-carbon bond-forming reactions. The generation of α-boryl carbanions from this compound through treatment with a base like lithium tert-butoxide (LiOt-Bu) is a key strategy. These nucleophilic intermediates can then react with a range of electrophiles. nih.gov
For instance, α-boryl carbanions derived from benzyldiboronates react with esters to synthesize ketones. This method is compatible with various functional groups, including alkenes, acidic protons α to carbonyls, and tertiary amides. nih.gov Mechanistic studies have confirmed that the α-boryl carbanion is the key intermediate responsible for the C-C bond formation in these reactions. nih.gov
Furthermore, the versatility of this compound is demonstrated in iridium-catalyzed asymmetric allylation reactions. In the presence of a silver salt co-catalyst, this compound can deliver a "CH₂B(pin)" group to allylic carbonates, yielding enantioenriched homoallylic organoboronic esters. acs.org These chiral products serve as valuable building blocks for further synthetic transformations. acs.org
The ability to form multiple C-C bonds in a controlled manner is another important aspect of this compound chemistry. For example, after the initial deborylative addition to an ester, the resulting intermediate can be trapped with another electrophile, allowing for the introduction of three different functional groups from the two identical C-B bonds of the starting material. nih.gov
Catalytic Strategies and Ligand Design in Diboryl Methane Transformations
Role of Chiral Catalysts and Ligands in Enantioselective Transformations
The creation of chiral centers with high enantiopurity from prochiral diboryl-methane is a significant challenge that has been addressed through the use of chiral catalysts. The ligand bound to the metal center plays a crucial role in inducing asymmetry and influencing the reaction's outcome.
N-Heterocyclic Carbene (NHC)-Copper Complexes
N-Heterocyclic carbene (NHC)-copper complexes have emerged as effective catalysts for enantioselective reactions involving this compound. nih.govorcid.org These complexes facilitate the enantioselective conjugate addition of a borylalkyl copper nucleophile, generated in situ from a 1,1-diborylmethane derivative, to α,β-unsaturated diesters. researcher.life The use of chiral NHC-copper catalysts allows for the incorporation of a CH2Bpin moiety at the β-position of diesters, yielding β-chiral alkyl boronates with high enantioselectivity. researcher.life For instance, in the presence of a chiral NHC-copper catalyst, the conjugate addition of this compound to α,β-unsaturated diesters can produce yields up to 86%. researcher.life
In 2019, it was demonstrated that NHC ligands, which form tight bonds with copper, enhance the enantioselectivity of the conjugate addition of borylalkyl copper complexes to α,β-unsaturated carbonyl compounds. rsc.org This approach has been successfully applied to a variety of α,β-unsaturated diethyl diesters, affording the corresponding chiral alkylboronate compounds in good yields. rsc.org Furthermore, NHC-Cu complexes can facilitate site- and enantioselective additions of this compound to allylic phosphates. researchgate.net
| Catalyst System | Substrate | Product Type | Yield | Enantiomeric Ratio (er) | Reference |
| Chiral NHC-Copper | α,β-Unsaturated Diesters | β-Chiral Alkyl Boronates | Up to 86% | High | researcher.life |
| Chiral NHC-Copper | Allylic Phosphates | Allylic Boronates | 63-95% | 85:15 to 99:1 | researchgate.net |
Phosphine-Copper(I) Complexes
Readily available chiral phosphine-copper(I) complexes are instrumental in catalyzing the enantioselective synthesis of boronate-substituted tertiary alcohols. nih.govnih.govresearchgate.net These reactions involve the addition of this compound and substituted 1,1-diborylalkanes to α-ketoesters, producing β-hydroxyboronates with up to two contiguous stereogenic centers. nih.govnih.govresearchgate.net The transformations are notable for their high enantiomeric ratios (up to 99:1 er) and diastereomeric ratios (>20:1 dr). nih.govresearchgate.net
The catalytic process is effective with a range of aryl-substituted α-ketoesters, including those with both electron-donating and electron-withdrawing groups, yielding high enantioselectivities (92:8–97:3 e.r.). nih.gov Evidence suggests that these reactions proceed through an enantio-enriched α-boryl-Cu-alkyl intermediate. nih.govnih.govresearchgate.net In 2015, a highly stereoselective 1,2-addition of methyl 1,1-diboronate to various aryl and vinyl aldehydes was achieved using a Cu(I) salt and a chiral monodentate phosphine (B1218219) ligand under mild conditions. snnu.edu.cn
| Catalyst System | Substrates | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |
| Chiral Phosphine-Copper(I) | This compound, α-Ketoesters | β-Hydroxyboronates | 58-82% (¹H NMR) | >20:1 | 92:8 to 97:3 | nih.gov |
| Chiral Monodentate Phosphine-Copper(I) | Methyl 1,1-diboronate, Aldehydes | 1,2-Hydroxyboronates | Up to 91% | >98:2 | 98:2 | snnu.edu.cn |
Phosphoramidite (B1245037) Ligands
Phosphoramidite ligands have proven to be highly effective in copper and palladium-catalyzed enantioselective transformations of this compound. rsc.org In the palladium-catalyzed enantioselective Suzuki–Miyaura cross-coupling of 1,1-diborylalkanes, TADDOL-derived phosphoramidite ligands were instrumental. rsc.orgacs.org The size of the aryl and amine groups on the phosphoramidite ligand was found to significantly impact catalyst activity. rsc.org
BINOL-derived phosphoramidite ligands have been successfully employed in copper-catalyzed enantioselective S_N2′ allylic substitution reactions of 1,1-diborylalkanes with allyl bromides, demonstrating high efficiency and enantioselectivity. rsc.org Similarly, iridium-catalyzed enantioselective allylation of 1,1-diborylmethane with less reactive allylic carbonates also benefits from the use of BINOL-derived phosphoramidite ligands. rsc.org In some copper-catalyzed conjugate additions, phosphoramidite ligands showed the most significant reactivity. rsc.org However, it was discovered that the alkoxide base used in the reaction could degrade the chiral phosphoramidite ligand, leading to an unproductive catalytic cycle. rsc.org The addition of Li(acac) was found to mitigate this ligand degradation, thereby improving both yield and enantioselectivity. rsc.org
Ligand Selection in Optimizing Reaction Efficiency
The selection of the appropriate ligand is critical for optimizing the efficiency and selectivity of this compound transformations. organic-chemistry.org For the Suzuki-Miyaura cross-coupling of a diborylmethane derivative with allyl halides, Pd-PEPPSI-IPr was identified as the optimal catalyst. organic-chemistry.org In contrast, for benzylation reactions, Pd[P(t-Bu)3]2 proved to be the most effective catalyst. organic-chemistry.org
In palladium-catalyzed three-component cross-coupling reactions involving benzynes, benzylic/allylic bromides, and 1,1-bis[(pinacolato)boryl]methane, the combination of Pd(OAc)2 with PPh3 gave the highest yields. mdpi.com Further tuning of the triarylphosphine ligand by introducing substituents, such as with tris(p-fluorophenyl) phosphine, led to improved reaction outcomes. mdpi.com In the enantioselective Suzuki–Miyaura cross-coupling of 1,1-diborylalkanes, monodentate phosphoramidite ligands were found to be ineffective for vinyl electrophiles; however, Josiphos-type ligands proved to be highly efficient in terms of yield, enantioselectivity, and chemoselectivity. rsc.org Structural optimization of these ligands led to quantitative yields of nearly 99% and an enantiomeric excess of 96%. rsc.org
Mechanisms of Catalytic Cycle Progression
Oxidative Addition and Reductive Elimination Steps
Oxidative addition and reductive elimination are fundamental steps in many transition-metal-catalyzed cross-coupling reactions involving this compound. libretexts.org Oxidative addition involves the addition of a substrate to the metal center, which increases the metal's oxidation state and coordination number. libretexts.org Reductive elimination is the reverse process, where a new bond is formed as two ligands are eliminated from the metal center, decreasing its oxidation state. libretexts.org
In the iridium-catalyzed borylation of methane (B114726), the proposed catalytic cycle begins with the weak binding of methane to the iridium complex, followed by an oxidative addition step. nih.govibs.re.kr This leads to a seven-coordinate iridium intermediate. nih.govibs.re.kr The subsequent reductive elimination of the boryl-methane product regenerates a catalytically active species. nih.govibs.re.kr
For the palladium-catalyzed three-component coupling of benzynes, benzylic bromides, and this compound, the proposed mechanism starts with the oxidative addition of the benzylic bromide to a Pd(0) species. mdpi.com After insertion of the resulting complex into a benzyne (B1209423), a transmetalation with this compound occurs, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. mdpi.com In some platinum-boryl complexes, the reductive elimination of an alkyl-boron bond can be accelerated by the addition of alkynes. researchgate.net The reversibility of oxidative addition/reductive elimination of diboron (B99234) reagents at platinum(0) centers has also been observed. researchgate.net
Transmetalation Processes
Transmetalation is a critical step in many catalytic cycles involving this compound, where the borylmethyl group is transferred from a boron species to a transition metal center. This process generates a key organometallic intermediate that subsequently reacts with an electrophile. The efficiency and selectivity of this step are highly dependent on the choice of catalyst, ligands, and reaction conditions.
In the context of Suzuki-Miyaura cross-coupling reactions, the transmetalation of a this compound derivative to a palladium catalyst is a pivotal event. organic-chemistry.orgacs.org For instance, the reaction between a this compound derivative and allyl or benzyl (B1604629) halides is efficiently catalyzed by palladium complexes. organic-chemistry.orgacs.org The selection of the palladium catalyst and its associated ligands significantly influences the reaction's success. For allylation reactions, Pd-PEPPSI-IPr has been identified as an optimal catalyst, particularly with electron-donating allyl bromides. organic-chemistry.org In contrast, benzylation reactions are more effectively catalyzed by Pd[P(t-Bu)₃]₂, which demonstrates high efficiency even with electron-withdrawing benzyl bromides. organic-chemistry.org These findings underscore the importance of ligand selection in tailoring the catalytic system to the specific transformation, thereby avoiding undesirable side reactions like protodeboronation or β-hydride elimination. organic-chemistry.orgacs.org
Copper-catalyzed reactions also heavily rely on transmetalation. In the enantioselective 1,2-addition of 1,1-diborylalkanes to ketones, a proposed mechanism involves the enantioselective transmetalation of the 1,1-diborylalkane to a chiral copper catalyst, forming an enantioenriched stereodefined Cu-allyl nucleophile. rsc.org This intermediate then engages with the electrophile. rsc.org Similarly, in conjugate addition reactions, a borylalkyl copper complex, generated from a 1,1-diborylalkane, is the key nucleophilic species. rsc.org The activation of a C–B bond by a base, followed by transmetalation to the transition metal catalyst (such as Pd, Cu, or Ir), generates the organometallic species that participates in the stereoselective addition. rsc.org
A notable strategy involves the use of an alkoxide-promoted approach with gem-diboryl-methanes, catalyzed by either chiral copper or iridium complexes. This process proceeds via deborylation of the pronucleophile to generate the active organometallic species for subsequent reactions. chemrxiv.org In some palladium-catalyzed three-component coupling reactions involving benzynes, benzylic/allylic bromides, and 1,1-bis[(pinacolato)boryl]methane, the proposed mechanism includes the transmetalation of this compound to an aryl-Pd(II) complex, facilitated by cesium fluoride. mdpi.com
The table below summarizes the effect of different catalysts on the yield of the Suzuki-Miyaura cross-coupling reaction between a this compound derivative and (E)-cinnamyl bromide. acs.org
Table 1: Effect of Palladium Catalysts on the SMC Reaction of a this compound Derivative
| Entry | Catalyst | Yield (%) |
|---|---|---|
| 1 | Pd[P(t-Bu)₃]₂ | Moderate |
| 2 | Pd(dba)₂ / P(t-Bu)₃ | Low |
| 3 | Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) | Low |
| 4 | [Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) | Low |
| 5 | Pd-PEPPSI-IPr | Trace |
Data sourced from The Journal of Organic Chemistry, 2012, 77, 4826-4831. acs.org
Intermediate Boronate Complex Formation
The formation of boronate complexes is a recurring theme in the reactivity of this compound. These intermediates are typically generated through the interaction of the boryl groups of this compound with a nucleophile or a carbenoid species.
In homologation reactions, this compound reacts with stereodefined lithiated carbamates or benzoates. rsc.org This transformation proceeds through the complexation of the lithiated species with a boronic ester to form a boronate complex. rsc.org This complex then undergoes a stereoinvertive 1,2-metallate rearrangement to yield a homologated boronic ester. rsc.org Depending on the reaction conditions and the nature of the carbenoid, either one or both boryl groups of this compound can react. rsc.org For instance, using hindered chiral carbenoids can lead to selective single homologation, while generating primary chiral carbenoids in the absence of diamines results in exclusive double homologation. rsc.org
A proposed catalytic cycle for the copper-catalyzed 1,2-addition of this compound to α-ketoesters highlights the formation of an intermediate copper alkoxide. nih.gov The process begins with an enantioselective transmetalation between a Cu-alkoxide and the 1,1-diboron, generating a chiral α-boryl-alkyl-Cu intermediate. nih.govresearchgate.netnih.gov This species then adds to the α-ketoester to form a Cu-alkoxide containing two adjacent stereocenters. nih.gov Subsequent reaction with a lithium alkoxide furnishes the final lithium alkoxide product and regenerates the copper catalyst. nih.gov
Radical chemistry involving boronate complexes has also been explored. acs.org Boronate complexes, formed from the reaction of organoboronic esters with organometallic reagents, can undergo single electron transfer (SET) oxidation to generate zwitterionic intermediates. acs.org These intermediates can then undergo a Matteson-type 1,2-alkyl/aryl shift. acs.org In the context of diboronates, it has been proposed that diboronate complexes can be oxidized to form intermediates that rearrange to geminal bisborylalkanes. acs.org
The equilibrium between bis[(pinacolato)boryl]methane (B124671) and lithium tert-butoxide (LiOt-Bu) has been monitored by ¹¹B NMR, providing insight into the formation of the reactive species in solution. researchgate.net
The table below illustrates the scope of the double-homologation of this compound with various primary lithiated benzoates to form C₂-symmetric 1,3-bis(boronic esters). rsc.org
Table 2: Synthesis of C₂-Symmetric 1,3-Bis(boronic esters) via Double Homologation
| Entry | Lithiated Benzoate Substituent | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | Phenyl | 21 | 85 | >20:1 |
| 2 | 4-Fluorophenyl | 22 | 82 | >20:1 |
| 3 | 2-Naphthyl | 23 | 80 | >20:1 |
| 4 | 2-Furyl | 24 | 75 | >20:1 |
Data sourced from Chemical Science, 2017, 8, 3343-3349. rsc.org
Strategies for Ligand Preservation and Catalytic Activity Enhancement
The stability and integrity of ligands are paramount for maintaining high catalytic activity and selectivity in transition metal-catalyzed reactions involving this compound. Ligand degradation can lead to unproductive catalytic cycles and diminished performance. Therefore, strategies to preserve the ligand structure are crucial for enhancing catalytic efficiency.
A significant challenge in copper-catalyzed reactions is the potential for ligand decomposition by nucleophilic bases, such as alkoxides, which are often required to activate the C-B bond of this compound. rsc.orgnih.gov Research has shown that in Cu-catalyzed asymmetric conjugate additions, the alkoxide base can degrade chiral phosphoramidite ligands, leading to poor enantioselectivity. rsc.orgrsc.orgnih.gov To counteract this, a reaction engineering protocol has been developed. rsc.orgnih.gov This strategy involves minimizing the destructive process by controlling the amount of the nucleophilic alkoxide base. rsc.orgnih.gov The addition of lithium acetylacetonate (B107027) (Li(acac)) has been found to significantly improve both yield and enantioselectivity by mitigating ligand decomposition. rsc.org This additive-based restoration method allows for the full utilization of the catalytic activity. rsc.orgnih.gov
The choice of ligand itself is a primary strategy for enhancing catalytic activity. N-heterocyclic carbene (NHC) ligands, which coordinate more tightly to copper, have been employed to improve the enantioselectivity of conjugate addition reactions. rsc.org In Suzuki-Miyaura cross-coupling reactions, the careful selection of phosphine ligands for the palladium catalyst is critical for optimizing reaction rates and yields. organic-chemistry.org For instance, while Pd[P(t-Bu)₃]₂ is effective for benzylation, Pd-PEPPSI-IPr is superior for certain allylation reactions. organic-chemistry.org Similarly, iridium-catalyzed enantioselective allylation of this compound has been successfully achieved using BINOL-derived phosphoramidite ligands. rsc.org
In some cases, computational studies can guide the design of more active catalysts. For iridium-catalyzed C(sp³)–H borylation, a strategy involving a borylated cyclometalated Ir(III) diboryl complex with a tridentate fac-NNC ligand has been proposed to enhance catalytic activity. acs.org An F substituent at the meta position of the σ-aryl ligand can promote both the C(sp³)–H oxidative addition and the rate-determining isomerization step through noncovalent interactions. acs.org
The following table presents data from a study on the Cu-catalyzed asymmetric conjugate addition of bis[(pinacolato)boryl]methane to trans-chalcone, highlighting the effect of different ligands on the reaction outcome. rsc.org
Table 3: Ligand Effect on Cu-Catalyzed Asymmetric Conjugate Addition
| Entry | Ligand | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|
| 1 | (S)-Tol-BINAP | 10 | 55:45 |
| 2 | (R,R)-Ph-BPE | <5 | - |
| 3 | (R)-SEGPHOS | <5 | - |
| 4 | L1 (Phosphoramidite) | 65 | 78:22 |
| 5 | L2 (Phosphoramidite) | 72 | 85:15 |
| 6 | L3 (Phosphoramidite) | 88 | 92:8 |
Data sourced from Chemical Science, 2021, 12, 3343-3349. rsc.org
Computational and Theoretical Studies of Diboryl Methane Chemistry
Density Functional Theory (DFT) Calculations on Reaction Mechanisms
DFT calculations have been instrumental in mapping the energetic landscapes of reactions involving diboryl-methane and related gem-diboryl compounds. These studies elucidate detailed step-by-step mechanisms, identify key intermediates and transition states, and rationalize product distributions.
Research has employed DFT to unravel the mechanism of iridium-catalyzed C(sp³)–H borylation, providing a detailed understanding of the catalytic cycle. acs.org Similarly, in the nickel-catalyzed monoborylation of methane (B114726), DFT calculations revealed that the stabilization of mononuclear bipyridyl-nickel dihydride and diboryl species within a Metal-Organic Framework (MOF) is critical for enabling the reaction via a turnover-limiting σ-bond metathesis pathway. researchgate.net These computational findings explained why the homogeneous catalyst counterpart is almost inactive. researchgate.net
In the context of more complex transformations, DFT has been used to clarify the reaction pathways in the synthesis of chiral 1,2-bis(boronic) esters. nih.gov The calculations showed why migratory coupling products are selectively formed over other potential byproducts like deborylative or direct allylation. nih.gov For the NaOtBu-catalyzed mixed 1,1-diboration of terminal alkynes, DFT calculations at the M11/(6-311+G(d, p), SMD)//B3LYP-D3/(6-31+G(d), SMD) level of theory have detailed the relative free energies of the reaction pathway. researchgate.net
Furthermore, extensive computational studies have been conducted on the dynamic kinetic resolution (DKR) process for synthesizing gem-diborylalkenes, clarifying the mechanism of this complex transformation. researchgate.net In the copper-catalyzed enantiotopic-group-selective allylation of gem-diborylalkanes, combined experimental and theoretical studies provided the first mechanistic insight into how the selective transmetalation with a chiral copper complex occurs to form key chiral α-borylalkyl-copper species. sci-hub.se Quantum-chemical calculations also helped to elucidate the reaction mechanism of a redox-active diborane (B8814927) platform with organolithium reagents, suggesting the process likely involves a borylene-type intermediate and requires the cooperation of both boron atoms. uni-frankfurt.de
Table 1: DFT-Calculated Mechanistic Insights for this compound Reactions
| Reaction | Catalyst/Reagent | Key Mechanistic Finding from DFT | Reference |
| Methane Monoborylation | Bipyridyl-Nickel in MOF | Stabilization of Ni-dihydride and Ni-diboryl species is crucial; proceeds via turnover-limiting σ-bond metathesis. | researchgate.net |
| Asymmetric Synthesis of 1,2-Bis(boronic) Esters | Asymmetric Catalysis | The reaction selectively proceeds via migratory coupling over alternative deborylative or direct allylation pathways. | nih.gov |
| Mixed 1,1-Diboration of Terminal Alkynes | NaOtBu | Elucidation of the free energy profile for the regio- and stereoselective addition of a BpinBdan reagent. | researchgate.net |
| Enantiotopic-Group-Selective Allylation of gem-Diborylalkanes | Chiral Copper Complex | The mechanism involves the enantiotopic-group-selective transmetalation of the gem-diborylalkane to form a chiral α-borylalkyl-copper species. | sci-hub.se |
| Iridium-Catalyzed C(sp³)–H Borylation | Iridium Complex | Uncovered the detailed reaction mechanism and the origins of the superior activity of the 2,2′-dipyridylarylmethane ligand. | acs.org |
Elucidation of Active Catalyst Species
A significant challenge in catalysis is identifying the true, active species responsible for the chemical transformation. Computational studies have been pivotal in elucidating the structures of these often transient and elusive intermediates in reactions involving this compound.
In the iridium-catalyzed C(sp³)–H borylation using a 2,2′-dipyridylarylmethane ligand, DFT calculations demonstrated that the active catalyst is not the initial precatalyst but a borylated cyclometalated Ir(III) diboryl complex. acs.org This species is formed through two intramolecular C(sp²)–H activation events on the ligand's pendant aryl group. acs.org The formation of this specific tridentate fac-NNC ligated complex was identified as a key strategy that enhances catalytic activity. acs.org
Similarly, for the monoborylation of methane catalyzed by a nickel complex housed within a MOF, DFT studies pointed to mononuclear bipyridyl-nickel dihydride and diboryl species as the crucial active intermediates. researchgate.net The MOF's pores act as chemical nanoreactors, stabilizing these species and preventing the intermolecular decomposition that renders the homogeneous catalyst inactive. researchgate.netcsic.es This work highlights how computational chemistry can rationalize the role of a support structure in stabilizing catalytically active intermediates. researchgate.net
Analysis of Stereoselectivity and Diastereoselectivity Origins
Understanding the origin of stereocontrol is a central theme in modern organic synthesis. DFT calculations provide a molecular-level picture of the transition states that govern enantioselectivity and diastereoselectivity in reactions of this compound derivatives.
In the asymmetric synthesis of 1,2-bis(boronic) esters, DFT calculations were performed to rationalize the excellent enantioselectivity and diastereoselectivity observed. nih.gov The calculations revealed that the stereochemical outcome is dictated by steric repulsion between the ligand and the substrate in the syn-addition transition state. nih.gov
For the synthesis of gem-diborylalkenes via an iridium-catalyzed asymmetric allylic alkylation, computational studies were essential to clarify the origin of the high enantioselectivities achieved through a dynamic kinetic resolution (DKR) process. researchgate.net Likewise, in the context of functionalizing polyborylated alkenes, mechanistic and computational studies have provided critical insights into the origins of stereoselectivity, attributing it to a 1,4-Rh migration process that controls the formation of specific intermediates. researchgate.net
Computational methods were also applied to predict the feasibility and stereochemical outcome of the Diels-Alder reaction using gem-diborylalkenes as dienophiles. acs.org These studies of the transition state energy profiles correctly anticipated that the cycloaddition would proceed with good stereoselectivity, effectively demonstrating that gem-diborylalkenes can serve as ketene (B1206846) equivalents in [4+2] cycloadditions. acs.org
Table 2: Computationally Determined Origins of Stereoselectivity in this compound Chemistry
| Reaction | Stereoselectivity Type | Computationally Determined Origin | Reference |
| Synthesis of Chiral 1,2-Bis(boronic) Esters | Enantio- & Diastereoselective | Steric repulsion between the ligand and substrate in the syn-addition transition state. | nih.gov |
| Ir-Catalyzed Synthesis of gem-Diborylalkenes | Enantioselective | Elucidated through the study of the dynamic kinetic resolution (DKR) process. | researchgate.net |
| Functionalization of Polyborylated Alkenes | Stereoselective | C–H activation occurs via a 1,4-Rh migration process, controlling the stereochemical outcome. | researchgate.net |
| Diels-Alder Reaction of gem-Diborylalkenes | Stereoselective | Analysis of transition state energies for endo/exo pathways. | acs.org |
| Enantiotopic-Group-Selective Allylation | Enantioselective | Selective transmetalation of one of two prochiral boryl groups to a chiral copper complex. | sci-hub.se |
Studies on Conformational Dynamics
The conformational flexibility and dynamics of molecules can significantly influence their reactivity and properties. Theoretical studies have explored the conformational landscape of this compound itself. One study investigated the internal conrotation and disrotation associated with a 1,3 H exchange in H₂BCH₂BH₂ and diborylmethane. acs.org This type of analysis is fundamental to understanding the intrinsic flexibility of the C-B-C-B framework and the energy barriers associated with internal movements.
In a related context, the conformational dynamics of a 2,5-diboryl-1,4-phenylene bridge, a more complex system containing the diboryl motif, were studied to understand their role in controlling photoinduced electron transfer rates. researchgate.net While not this compound, this research underscores how the electronic structure and conformation of the diboryl unit, which can be altered by external stimuli like anion binding, directly impact the molecule's function. researchgate.net Such studies highlight the potential to use the conformational and electronic properties of diboryl units as active components in functional molecular systems.
Advanced Research Directions and Broader Impact
Development of Novel Reaction Modes and Methodologies
The exploration of new reaction modes for diboryl-methane is a vibrant area of research, continually expanding the toolkit of synthetic chemists. These compounds exhibit unique reactivity that distinguishes them from other organoboron species. rsc.orgrsc.org
Catalytic Enantioselective Reactions: A significant focus has been on the development of catalytic enantioselective reactions. Methodologies such as Suzuki-Miyaura cross-coupling, S_N2/S_N2' allylic substitution, 1,2-addition, and conjugate addition have been successfully developed. rsc.org For instance, copper-catalyzed enantioselective S_N2' allylic substitution of 1,1-diborylmethane with allyl bromides has been achieved using phosphoramidite (B1245037) ligands. rsc.org Similarly, iridium-catalyzed systems have been employed for the enantioselective allylation of 1,1-diborylmethane with less reactive electrophiles like allylic carbonates. rsc.org
Cross-Coupling Reactions: this compound derivatives have proven effective in novel Suzuki-Miyaura cross-coupling reactions to form sp³-sp³ carbon-carbon bonds at room temperature. acs.orgorganic-chemistry.org This approach allows for the efficient synthesis of functionalized homoallylboronates and alkylboronates with high regio- and chemoselectivity, overcoming challenges typically associated with the coupling of alkylboron compounds. acs.orgorganic-chemistry.org Palladium catalysts, such as Pd-PEPPSI-IPr for allylation and Pd[P(t-Bu)₃]₂ for benzylation, have been instrumental in these transformations. organic-chemistry.org
Multi-component Couplings: Palladium-catalyzed three-component cross-coupling reactions involving benzynes, benzylic or allylic bromides, and 1,1-bis[(pinacolato)boryl]methane have been developed. mdpi.com This represents the first use of a gem-diboronate reagent in a cross-coupling reaction that involves a benzyne (B1209423) species, affording benzyl (B1604629) boronate products. mdpi.com
Boron-Wittig Reaction: A novel Boron-Wittig reaction has been developed using gem-bis(boryl)alkanes and aldehydes. This method leads to the formation of trans-olefins through an intramolecular O-B bond elimination, proving effective in the modification of bioactive molecules. researchgate.net
Radical Reactions: The development of vinyl cyclopropyl (B3062369) diborons (VCPDBs) as precursors for homoallylic α,α-diboryl radicals has opened up new synthetic pathways. These radicals can undergo [3+2] cycloaddition reactions with olefins to create highly substituted diboryl cyclopentanes. researchgate.net
C-H Borylation of Methane (B114726): Research into the direct functionalization of methane has led to the development of iridium-catalyzed C-H borylation. ibs.re.kr Optimized conditions have achieved yields of up to 52% for monoborylated methane (CH₃Bpin) and demonstrated the formation of diborylated methane, highlighting the potential for converting simple alkanes into valuable chemical feedstocks. ibs.re.kr
Strategies for the Construction of Complex Molecular Architectures
The unique reactivity of this compound makes it a powerful tool for the strategic construction of intricate molecular structures, which are often found in natural products and bioactive molecules. nih.govnih.gov
Tandem Bis-Electrophile Couplings: A copper-catalyzed, one-pot three-component coupling of epoxides and allyl electrophiles with this compound as a "conjunctive reagent" has been established. nih.gov This process stereoselectively forms two new carbon-carbon bonds at a single carbon center, yielding 1,3-hydroxy-organoborons. nih.gov This strategy has been applied to the synthesis of 1,3-polyol motifs, which are common structural units in complex natural products. nih.gov The reaction proceeds with high diastereoselectivity, particularly with substrates like cyclohexene (B86901) oxide, to generate products with multiple stereogenic centers. nih.gov
One-Pot Synthesis of Diaryl- and Dithienylmethanes: The chemoselective nature of Suzuki-Miyaura cross-coupling with this compound allows for the one-pot synthesis of both symmetrical and unsymmetrical diarylmethanes. mdpi.comthieme-connect.de This methodology has been extended to the synthesis of dithienylmethane derivatives by reacting this compound with bromothiophene derivatives. thieme-connect.de This is particularly relevant for creating cyclopentadithiophenes, which are promising materials in science. The key to this process is the in-situ generation of an unstable thienylmethylboronate intermediate. thieme-connect.de
Homologation for Bis(boronic esters): this compound can undergo selective uni- and bidirectional homologation using enantiomerically pure lithium-stabilized carbenoids. researchgate.net This method allows for the synthesis of 1,2- and 1,3-bis(boronic esters) with excellent enantiomeric and diastereomeric control. researchgate.net This approach is complementary to the asymmetric diboration of alkenes and provides access to C₂-symmetric and non-symmetrical 1,3-bis(boronic esters), which are valuable intermediates for synthesizing 1,3-difunctionalized compounds. researchgate.net
Synthesis of Acylboronates: Unsymmetrical geminal diborylalkanes serve as key intermediates in a modular and concise route to MIDA acylboronates, a rare class of organoboronates. rsc.org This strategy involves the chemoselective oxidation of the more reactive boronic ester group (e.g., B(pin)) in a differentially protected geminal diboron (B99234) compound. This allows for the synthesis of acylboronates with diverse functional scaffolds, including aliphatic, aromatic, and α,β-unsaturated systems, under mild conditions. rsc.org
The following table summarizes key strategies for building complex molecules using this compound.
| Strategy | Reagents/Catalysts | Product Type | Significance |
| Tandem Bis-Electrophile Coupling | Cu-catalyst, Epoxides, Allyl electrophiles | 1,3-Hydroxy-organoborons | Stereoselective formation of two C-C bonds; access to 1,3-polyol motifs. nih.gov |
| One-Pot Dithienylmethane Synthesis | Pd-catalyst, Bromothiophenes | Dithienylmethanes, Cyclopentadithiophenes | Efficient synthesis of building blocks for materials science. thieme-connect.de |
| Uni- and Bidirectional Homologation | Lithium-stabilized carbenoids | 1,2- and 1,3-Bis(boronic esters) | High stereocontrol; access to difunctionalized intermediates. researchgate.net |
| Acylboronate Synthesis | Unsymmetrical geminal diborylalkanes, Oxidizing agents | MIDA Acylboronates | Modular route to a rare class of organoboronates. rsc.org |
Interdisciplinary Applications in Chemical Sciences
The versatility of this compound and its derivatives extends beyond traditional organic synthesis, impacting various interdisciplinary fields within the chemical sciences.
Materials Science: The ability to synthesize specific and complex organic molecules is crucial for the development of new materials with tailored properties. This compound is used in the synthesis of cyclopentadithiophene derivatives, which are investigated for their potential applications in organic electronics. thieme-connect.de The one-pot synthesis of these compounds from readily available starting materials demonstrates a practical route to valuable materials. thieme-connect.de
Medicinal Chemistry and Chemical Biology: Organoboron compounds are increasingly recognized for their utility in medicinal chemistry and as probes in chemical biology. nih.govrsc.org The development of methodologies for creating complex, stereochemically rich molecules using this compound provides access to novel scaffolds for drug discovery. rsc.org The resulting products, such as chiral γ-lactones and other highly functionalized compounds, can be further elaborated into potential therapeutic agents. rsc.org Furthermore, the synthesis of acylboronates, which have unique reactivity and physical properties, is of great interest for their applications in chemical biology, potentially as enzyme inhibitors or probes. rsc.org
Catalysis: The study of this compound has not only utilized catalysts but has also contributed to the understanding of catalytic processes. For example, research into the copper-catalyzed conjugate addition with 1,1-diborylmethane led to the identification of a ligand degradation pathway. rsc.org This understanding allowed for the development of a modified reaction protocol that preserves the catalyst's activity by controlling the amount of the nucleophilic base responsible for decomposition. This work represents a significant advance in reaction engineering to enhance the efficiency of transition metal-catalyzed processes. rsc.org
Q & A
Q. What interdisciplinary approaches integrate kinetic and thermodynamic data for this compound reaction networks?
- Methodological Answer : Microkinetic modeling combines DFT-derived activation energies with experimental rate constants to build reaction networks. Sensitivity analysis identifies dominant pathways. Coupling calorimetry (for ΔH) with van’t Hoff plots (for ΔS) validates thermodynamic consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
